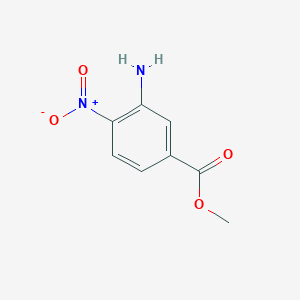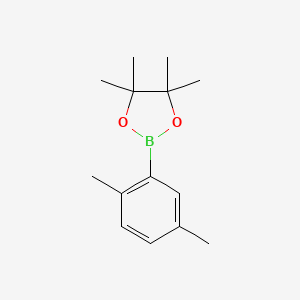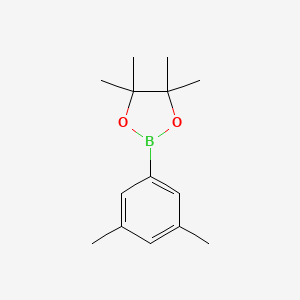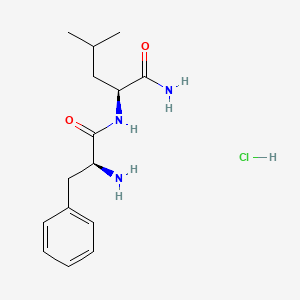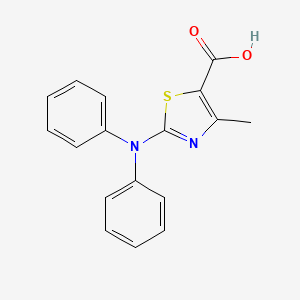
2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (2-DMA-TCA) is a synthetic organic compound composed of a diphenylamino group attached to a 4-methyl-1,3-thiazole-5-carboxylic acid moiety. It is a versatile compound with potential applications in a variety of fields, including pharmaceuticals, cosmetics, and materials science.
Scientific Research Applications
Synthesis and Crystal Structure
- 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have been synthesized through reactions involving diphenylamine and benzoyl isothiocyanates. Their molecular structures were determined using single crystal X-ray diffraction methods, providing insights into their potential applications in material science and organic chemistry (Heydari et al., 2016).
Antimicrobial Activity
- A study on the derivatives of this compound revealed significant antimicrobial activity against bacterial and fungal strains, including M. tuberculosis. This suggests potential use in developing new antimycobacterial agents (Nural et al., 2018).
Photophysical Characteristics
- The compound's derivatives were used to create novel styryl chromophores, and their photophysical characteristics were evaluated. These findings are relevant for applications in the field of fluorescent dyes and materials science (Sekar et al., 2015).
Antibacterial Studies
- New derivatives of 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid were synthesized and shown to possess antibacterial properties. This underscores their potential in medicinal chemistry for developing new antibacterial agents (Dulaimy et al., 2017).
Fungicidal and Antiviral Activities
- Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid exhibited significant fungicidal and antiviral activities. This makes them promising candidates for agricultural and pharmaceutical applications (Fengyun et al., 2015).
Dye-Sensitized Solar Cells
- The electrical and optical properties of organic dyes, including derivatives of 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, were studied for use in dye-sensitized solar cells, indicating their potential in renewable energy technologies (Zhang et al., 2018).
properties
IUPAC Name |
4-methyl-2-(N-phenylanilino)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-15(16(20)21)22-17(18-12)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLEMNSLODAAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)

